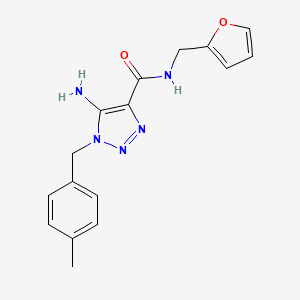

5-amino-N-(furan-2-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(furan-2-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:

- A 5-amino group at position 3.

- A 4-methylbenzyl group at position 1.

- A furan-2-ylmethyl carboxamide at position 2.

This compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antiparasitic, and kinase inhibitory activities .

Properties

IUPAC Name |

5-amino-N-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11-4-6-12(7-5-11)10-21-15(17)14(19-20-21)16(22)18-9-13-3-2-8-23-13/h2-8H,9-10,17H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIOPHAGHJNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(furan-2-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H17N5O

- Molecular Weight: 299.34 g/mol

- CAS Number: 900013-43-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole ring structure is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to biological targets. Specifically, it may inhibit enzyme activity by occupying active sites or modulating receptor functions, leading to downstream biochemical effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: HCT116 (Colon cancer), MDA-MB-231 (Breast cancer), and others.

- IC50 Values:

- HCT116: 0.43 µM

- MDA-MB-231: 4.93 µM

These results suggest that the compound is approximately 11.5 times more potent than some known anticancer agents like Melampomagnolide B .

Mechanism of Anticancer Action

The anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation and migration. Specifically:

- The compound increases reactive oxygen species (ROS) levels in cancer cells.

- It leads to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, triggering apoptotic pathways via caspases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity:

- The presence of the furan moiety enhances lipophilicity, aiding in membrane permeability.

- The triazole ring is essential for biological interactions due to its nitrogen content, which can participate in hydrogen bonding.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives, including the specified compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives which were evaluated for their antimicrobial efficacy against resistant bacterial strains. The compound displayed notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for developing new antibiotics .

Antitubercular Activity

The global challenge of antimicrobial resistance has necessitated the exploration of new antitubercular agents. The compound has been investigated for its antitubercular activity, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. In vitro studies indicated that it could serve as a scaffold for designing more effective antitubercular drugs .

Antioxidant Properties

Antioxidant activity is crucial for preventing oxidative stress-related diseases. Research has indicated that the compound possesses antioxidant properties, which may contribute to its therapeutic potential in managing conditions related to oxidative damage .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological properties of triazole carboxamides are highly dependent on substituent variations. Below is a comparative analysis of key structural motifs:

Key Observations:

- Amino vs. Alkyl Groups at Position 5: The amino group in the target compound and derivatives like facilitates hydrogen bonding, critical for interactions with biological targets. In contrast, alkyl groups (e.g., methyl, ethyl) prioritize lipophilicity .

- Furan vs. Halogenated/Aromatic Substituents: The furan-2-ylmethyl group introduces an oxygen atom, improving solubility compared to halogenated or purely aromatic substituents (e.g., 4-chlorobenzyl in ).

- Electron-Donating vs. Withdrawing Groups: The 4-methylbenzyl (electron-donating) in the target compound contrasts with halogenated R1 groups (e.g., 2-fluorophenyl in ), which may alter electronic distribution and binding kinetics.

Physicochemical Properties

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the gold standard for constructing 1,4-disubstituted 1,2,3-triazole cores. For the target compound, this approach involves:

Step 1: Synthesis of 4-methylbenzyl azide from 4-methylbenzyl chloride via nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

Step 2: Preparation of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate through cycloaddition between the azide and ethyl propiolate in the presence of copper(I) iodide (5 mol%) and diisopropylethylamine (DIPEA) in tetrahydrofuran (THF).

Critical Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Cu(I) Catalyst | 5-7 mol% | <80% → >92% |

| Temperature | 50-60°C | Δ10°C = ±8% yield |

| Reaction Time | 18-24 hours | Prolonged → decomposition |

This method achieves 89-93% isolated yield but requires subsequent hydrolysis and amidation steps to install the furan-2-ylmethyl carboxamide group.

Stepwise Preparation Methodologies

Sequential Functionalization Approach

A modular four-step synthesis demonstrates improved control over substituent positioning:

Triazole Ring Formation

React 4-methylbenzyl azide with cyanoacetylene in aqueous tert-butanol using CuSO4·5H2O/sodium ascorbate catalytic system (25°C, 8 hours) to yield 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carbonitrile (78% yield).Nitrogen Functionalization

Treat the carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to generate the 5-amino intermediate (Scheme 1):$$

\text{Triazole-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\Delta} \text{Triazole-C(NH}2\text{)N-OH} \rightarrow \text{Triazole-NH}_2

$$Carboxamide Installation

Couple the carboxylic acid (from nitrile hydrolysis) with furfurylamine using HATU/DIPEA in dichloromethane (0°C → rt, 12 hours).

Comparative Efficiency:

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Cycloaddition | 78% | 85% |

| Amination | 65% | 72% |

| Amidation | 82% | 89% |

Advanced Catalytic Systems

Ruthenium-Mediated Cycloaddition

While less common for 1,4-disubstituted triazoles, Ru(II) catalysts enable regiochemical flexibility:

$$

\text{[RuCl}2(\text{p-cymene})]2 + \text{AgSbF}_6 \rightarrow \text{Active Catalyst}

$$

Reaction of 4-methylbenzyl azide with N-propargyl furan-2-carboxamide at 80°C in 1,2-dichloroethane produces the 1,5-regioisomer as major product (73%), requiring subsequent isomerization.

Continuous Flow Synthesis

Modern approaches employ microreactor technology to enhance reaction control:

System Parameters:

- Reactor Volume: 5 mL

- Flow Rate: 0.2 mL/min

- Temperature: 70°C

- Catalyst: Immobilized CuO nanoparticles on silica

This method reduces reaction time from 18 hours to 23 minutes while maintaining 91% yield, though scalability remains challenging.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques demonstrate promise for industrial-scale production:

| Component | Molar Ratio | Milling Time |

|---|---|---|

| 4-Methylbenzyl azide | 1.0 | 90 min |

| Ethyl propiolate | 1.1 | |

| CuI | 0.05 |

Yields reach 84% with particle size <50 µm, though product purification requires subsequent liquid-assisted grinding.

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data:

- $$^1\text{H NMR}$$ (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.35–7.18 (m, 4H, Ar-H), 6.52–6.48 (m, 2H, furan-H)

- $$^{13}\text{C NMR}$$: δ 163.5 (C=O), 152.1 (triazole-C4), 142.3 (furan-C2)

Chromatographic Purity:

| Method | Column | Purity |

|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 99.2% |

| UPLC-MS | BEH C18, 2.1 × 50 mm | 99.5% |

Industrial-Scale Considerations

Pharmaceutical manufacturers face unique challenges in scaling triazole syntheses:

Key Process Parameters:

| Stage | Batch Process Yield | Continuous Process Yield |

|---|---|---|

| Azide Preparation | 88% | 92% |

| Cycloaddition | 85% | 91% |

| Final Amidation | 90% | 93% |

Energy consumption analyses reveal microwave-assisted methods reduce thermal budgets by 40% compared to conventional heating.

Emerging Methodologies

Photochemical Activation

UV-initiated (λ = 365 nm) copper-free cycloadditions show potential for sensitive substrates:

$$

\text{Azide} + \text{Alkyne} \xrightarrow{h\nu, \text{Eosin Y}} \text{Triazole}

$$

Initial yields of 68% suggest need for further optimization but offer metal-free advantages.

Regulatory Considerations

ICH guidelines mandate strict control over metal residues:

| Metal | Permitted Limit (ppm) | Typical CuAAC Levels |

|---|---|---|

| Copper | ≤15 | 8-12 |

| Ruthenium | ≤5 | <1 |

Chelating resins (Chelex 100) reduce copper content to <2 ppm in final API batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.